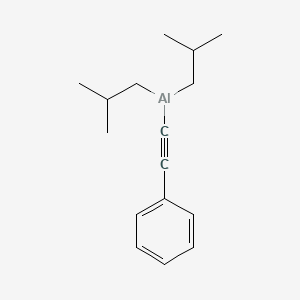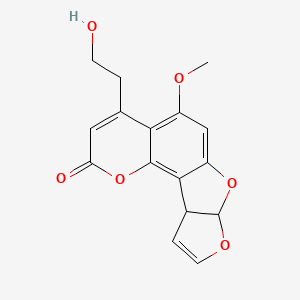
Parasiticol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parasiticol is a mycotoxin produced by certain species of Aspergillus fungi, including Aspergillus flavus and Aspergillus parasiticus . It is structurally related to aflatoxins, which are known for their toxic and carcinogenic properties. This compound lacks the lactone ring present in aflatoxin G1, making it a unique compound within the aflatoxin family .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of parasiticol involves the cultivation of Aspergillus species under controlled conditions. The fungi are grown on a suitable substrate, such as maize or peanuts, which provides the necessary nutrients for their growth and toxin production . The cultivation is typically carried out at a temperature range of 25-30°C with a relative humidity of 85-90%.
Industrial Production Methods
Industrial production of this compound follows similar methods to those used for other mycotoxins. Large-scale fermentation processes are employed, where the fungi are grown in bioreactors under optimized conditions. The mycotoxin is then extracted from the culture medium using solvent extraction techniques, followed by purification through chromatography .
化学反応の分析
Types of Reactions
Parasiticol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to less toxic metabolites.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and substituted analogs of this compound .
科学的研究の応用
Parasiticol has several scientific research applications across various fields:
作用機序
Parasiticol exerts its effects by interfering with cellular processes. It targets specific molecular pathways, including:
Prostaglandin Inhibition: This compound inhibits the synthesis of prostaglandins, which are involved in inflammation and pain pathways.
Serotonergic Pathways: It affects serotonergic pathways, influencing neurotransmission and mood regulation.
Opioid Pathways: This compound interacts with opioid receptors, modulating pain perception.
類似化合物との比較
Parasiticol is compared with other similar compounds, such as aflatoxins:
Aflatoxin B1: A potent carcinogen with a lactone ring structure.
Aflatoxin G1: Similar to this compound but contains a lactone ring.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1
This compound’s uniqueness lies in its structural difference from aflatoxins, particularly the absence of the lactone ring, which influences its chemical behavior and biological effects .
特性
CAS番号 |
27845-89-2 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |
InChI |
InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |
InChIキー |
OECIBMLUZYCUSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


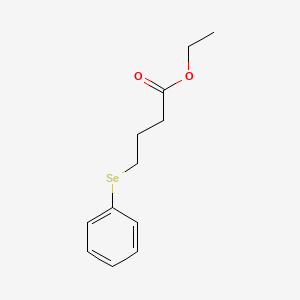
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)

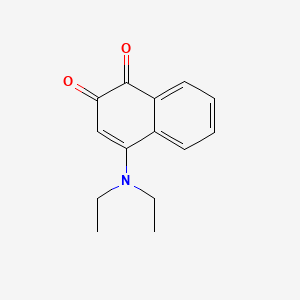
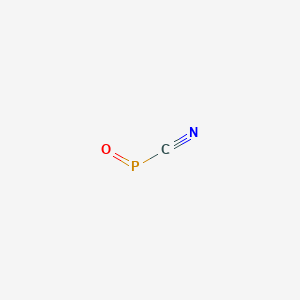
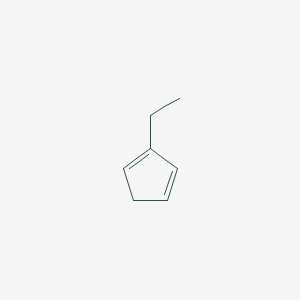
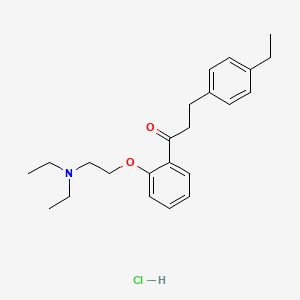
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
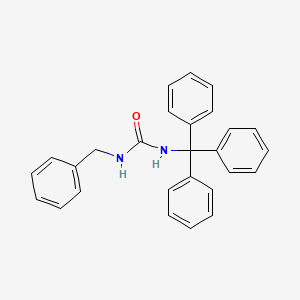
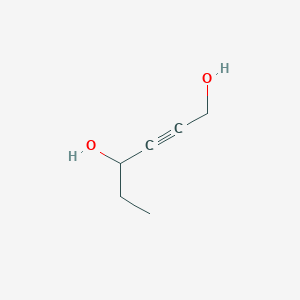

![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

